molecular formula C12H10O3 B2459952 (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid CAS No. 371253-43-9

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

Cat. No. B2459952
M. Wt: 202.209
InChI Key: WYQKZHBKUXLNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, also known as 2E-chromenylprop-2-enoic acid (2E-CPEA), is an important organic compound with various applications in scientific research. It is a chromenylprop-2-enoic acid which is a type of chromenylpropanoic acid derived from chromene. This compound has been studied for its potential applications in biochemistry, physiology, and pharmacology. It has been found to have various physiological and biochemical effects, and its mechanism of action has been elucidated.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
2-hydroxycinnamic acid, 3-hydroxy-2H-chromen-2-one, Sodium hydroxide, Sodium bicarbonate, Hydrochloric acid, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Conversion of 2-hydroxycinnamic acid to its methyl ester using methanol and sulfuric acid as a catalyst., Step 2: Conversion of the methyl ester to the corresponding acid using sodium hydroxide and water., Step 3: Conversion of 3-hydroxy-2H-chromen-2-one to its sodium salt using sodium hydroxide., Step 4: Reaction of the sodium salt of 3-hydroxy-2H-chromen-2-one with the acid from step 2 in ethanol and water to form the desired product, (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid., Step 5: Purification of the product using acidification with hydrochloric acid, extraction with diethyl ether, and recrystallization from ethanol and water.

Scientific Research Applications

2E-CPEA has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a reagent for the synthesis of various chromenylpropanoic acid derivatives. In physiology, it has been used to study the effects of chromenylpropanoic acid on various physiological systems. In pharmacology, it has been studied for its potential use as an anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of 2E-CPEA is not yet fully understood. However, it has been found to interact with various enzymes and proteins in the body, including cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS). It is thought to inhibit the activity of these enzymes, thus leading to the observed anti-inflammatory effects.

Biochemical And Physiological Effects

2E-CPEA has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce inflammation, decrease oxidative stress, and improve cardiovascular health. It has also been found to have anti-cancer, anti-diabetic, and anti-allergic activities.

Advantages And Limitations For Lab Experiments

2E-CPEA has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively simple compound to synthesize and purify. Another advantage is that it is a relatively stable compound and can be stored for long periods of time.
A limitation of 2E-CPEA is that it is not very water-soluble, making it difficult to use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

There are several potential future directions for the research of 2E-CPEA. One potential direction is to further explore its mechanism of action and determine how it is interacting with various enzymes and proteins in the body. Another potential direction is to further explore its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research could be done to explore its potential use in the treatment of various diseases and disorders. Finally, further research could be done to explore its potential use in the synthesis of various chromenylpropanoic acid derivatives.

properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-7H,8H2,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQKZHBKUXLNAR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

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